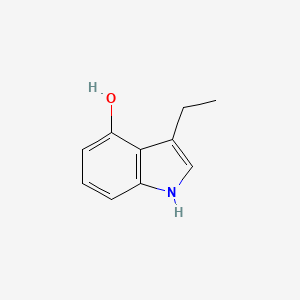
3-Ethylindol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylindol-4-ol is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylindol-4-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole structure . Another method includes the cyclization of ortho-nitrotoluene derivatives followed by reduction and subsequent functionalization to introduce the ethyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of methanesulfonic acid as a catalyst and methanol as a solvent .
化学反应分析
Types of Reactions: 3-Ethylindol-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated and nitrated indole derivatives.
科学研究应用
3-Ethylindol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: this compound is used in the production of dyes, pigments, and as a precursor for agrochemicals.
作用机制
The mechanism of action of 3-Ethylindol-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound can activate or inhibit signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
相似化合物的比较
Indole: The parent compound of 3-Ethylindol-4-ol, widely studied for its biological activities.
3-Methylindole: Similar in structure but with a methyl group instead of an ethyl group at the 3-position.
5-Hydroxyindole: Another indole derivative with a hydroxyl group at the 5-position, known for its role in serotonin metabolism.
Uniqueness of this compound:
Structural Uniqueness: The presence of an ethyl group at the 3-position and a hydroxyl group at the 4-position provides unique chemical properties and reactivity.
Biological Activity: Its specific interactions with molecular targets make it a valuable compound for therapeutic research.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
3-ethyl-1H-indol-4-ol |
InChI |
InChI=1S/C10H11NO/c1-2-7-6-11-8-4-3-5-9(12)10(7)8/h3-6,11-12H,2H2,1H3 |
InChI 键 |
PQVXMLVQIIFESF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CNC2=C1C(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)

![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)
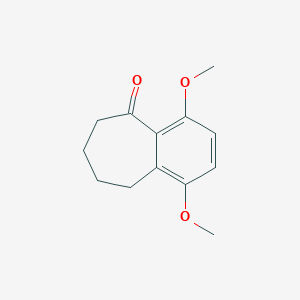
![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)

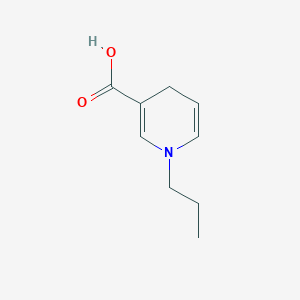

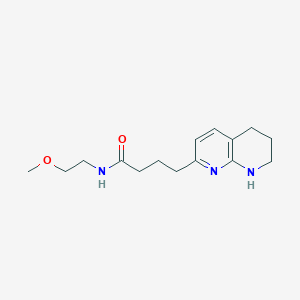

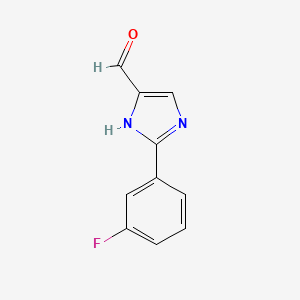
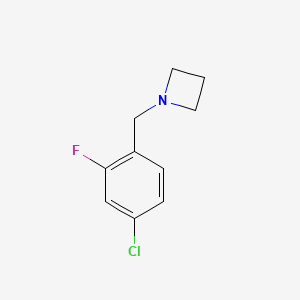
![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
